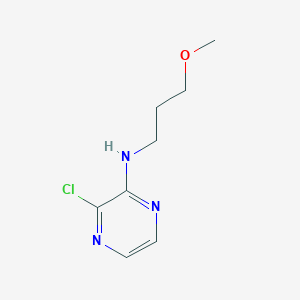

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine

Description

Historical Context and Discovery

The historical development of pyrazine chemistry provides essential context for understanding this compound and its place within the broader family of nitrogen-containing heterocycles. The pyrazine nucleus itself has a rich history dating back to the mid-19th century, when Laurent first synthesized tetraphenylpyrazine in 1855 through the dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile, initially naming the product "amarone". This pioneering work established the foundation for subsequent investigations into pyrazine chemistry and opened pathways for the development of increasingly complex derivatives.

The evolution of pyrazine nomenclature reflects the compound's growing importance in chemical research. Early workers assigned various names to simple pyrazines, with the unsubstituted pyrazine being called "aldine," "piazine," and "paradiazine" by different researchers. The systematic development of pyrazine chemistry accelerated significantly with contributions from Victor Meyer's laboratory at Zurich, where Gutknecht examined the reduction of diacetyl monoxime to yield tetramethylpyrazine. These early investigations established fundamental synthetic methodologies that continue to influence modern pyrazine chemistry.

The discovery of naturally occurring pyrazines further enhanced interest in this chemical family. Kosuge and Kamiya reported the isolation of tetramethylpyrazine from cultures of Bacillus subtilis, marking the first identification of a pyrazine in a natural product. This compound exhibited the characteristic smell of fermented soybean and sublimed easily at ordinary temperature, demonstrating the diverse properties inherent to pyrazine derivatives. The natural occurrence of pyrazines validated their biological relevance and spurred continued research into both natural and synthetic variants.

The development of specific synthetic methodologies for substituted pyrazines provided the foundation for compounds like this compound. The Staedel-Rugheimer pyrazine synthesis, developed in 1876, utilized the reaction of 2-chloroacetophenone with ammonia to generate amino ketones that subsequently underwent condensation and oxidation to form pyrazines. The Gutknecht pyrazine synthesis, established in 1879, offered an alternative approach based on similar condensation principles but with different methods for synthesizing the alpha-ketoamine intermediate.

Classification within Pyrazine Derivatives

This compound belongs to the comprehensive family of pyrazine derivatives, which constitute an important class of nitrogen-containing heterocyclic compounds. Pyrazine itself is characterized as a six-membered heterocyclic aromatic compound with the chemical formula C₄H₄N₂, featuring a symmetrical structure with point group D₂h. This parent structure provides the foundation for numerous derivatives that exhibit diverse chemical and biological properties.

The classification system for pyrazine derivatives encompasses multiple structural variations and functional group substitutions. Within this framework, this compound represents a multiply substituted pyrazine featuring both halogen substitution and alkylamine modification. The compound is specifically classified as a chloropyrazinamine derivative, incorporating elements of both halogenated heterocycles and amino-substituted aromatic compounds.

The structural classification of this compound reveals several key features that distinguish it within the broader pyrazine family. The presence of a chlorine atom at the 3-position introduces electron-withdrawing characteristics that significantly influence the compound's reactivity and electronic properties. The N-(3-methoxypropyl) substituent at the 2-position represents an alkoxy-alkyl chain attachment that contributes both steric and electronic effects to the overall molecular behavior.

Comparative analysis with related pyrazine derivatives demonstrates the compound's unique position within this chemical class. Unlike simple alkylpyrazines such as 2,5-dimethylpyrazine or tetramethylpyrazine, this compound incorporates heterofunctional substitution patterns that create opportunities for diverse chemical interactions. The combination of halogen and ether functionalities within the same molecule represents a sophisticated approach to molecular design that leverages multiple chemical principles.

The broader context of pyrazine derivative applications encompasses numerous therapeutic areas and industrial applications. Pyrazine derivatives have demonstrated significant biological activities including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. Many of these derivatives exhibit enhanced pharmacodynamic activity and reduced toxicity compared to their parent compounds, highlighting the value of strategic structural modification. This successful track record of pyrazine-based pharmaceutical development provides strong validation for continued research into compounds like this compound.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends across multiple dimensions of chemical science and pharmaceutical development. Heterocyclic compounds, particularly those containing nitrogen atoms, represent one of the most important classes of organic molecules in medicinal chemistry due to their prevalence in both natural products and synthetic pharmaceuticals. The pyrazine nucleus specifically has gained recognition for its ability to serve as a versatile scaffold for drug development and chemical modification.

The research importance of pyrazine derivatives stems from their demonstrated biological activities and their potential for structural optimization. Pyrazine-containing compounds have shown remarkable diversity in their pharmacological profiles, encompassing activities such as antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral properties. This broad spectrum of biological activities has attracted significant attention from medicinal chemists seeking to develop more effective and clinically relevant therapeutic agents.

The structural features of this compound contribute to its research significance through multiple mechanisms. The pyrazine ring system provides a stable aromatic platform that can participate in various molecular interactions including hydrogen bonding, π-π stacking, and coordination with metal centers. The chlorine substituent introduces opportunities for further chemical modification through nucleophilic substitution reactions, while the methoxypropyl group contributes to molecular solubility and membrane permeability characteristics.

Contemporary research trends in heterocyclic chemistry emphasize the development of compounds that combine multiple pharmacophoric elements within single molecular frameworks. The hybrid approach to drug design, where natural product scaffolds are combined with synthetic modifications, has produced numerous successful therapeutic agents. Pyrazine derivatives exemplify this approach, as evidenced by the development of ligustrazine-cinnamic acid derivatives that showed enhanced protective effects against neurotoxicity compared to the parent ligustrazine compound.

The patent literature reveals substantial industrial and academic interest in pyrazine derivatives, with numerous applications filed between 2008 and 2012 covering diverse therapeutic areas. This patent activity demonstrates the continued commercial relevance of pyrazine-based compounds and validates the investment in research programs focused on this chemical class. The diversity of applications described in recent patents encompasses antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities.

Structural Overview and Nomenclature

The structural architecture of this compound reflects sophisticated molecular design principles that combine multiple functional elements within a cohesive framework. The compound's systematic name precisely describes its structural features: the "3-chloro" designation indicates the presence of a chlorine atom attached to the third carbon of the pyrazine ring, while "N-(3-methoxypropyl)" specifies the nature of the substituent attached to the amino nitrogen at the second position.

The molecular formula C₈H₁₂ClN₃O provides quantitative information about the compound's atomic composition, revealing the presence of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 201.65 grams per mole, positioning the compound within an optimal size range for pharmaceutical applications. The relatively compact structure suggests favorable properties for biological membrane permeation and metabolic stability.

The pyrazine ring system forms the central structural element of the compound, consisting of a six-membered aromatic ring containing two nitrogen atoms in the 1,4-positions. This arrangement creates a symmetric platform that exhibits lower basicity compared to pyridine, pyridazine, and pyrimidine. The reduced basicity of pyrazine derivatives often translates to improved pharmacological properties, including enhanced metabolic stability and reduced potential for unwanted interactions with biological systems.

| Structural Component | Position | Chemical Properties | Functional Impact |

|---|---|---|---|

| Pyrazine ring | Core structure | Aromatic, electron-deficient | Provides stable scaffold for substitution |

| Chlorine atom | Position 3 | Electron-withdrawing, lipophilic | Modulates electronic properties and reactivity |

| Amino group | Position 2 | Hydrogen bond donor/acceptor | Enables protein interactions and further derivatization |

| Methoxypropyl chain | N-substituent | Flexible, polar/nonpolar regions | Influences solubility and membrane permeation |

The stereochemical considerations for this compound are relatively straightforward due to the absence of chiral centers within the molecular structure. The compound exists as a single constitutional isomer, eliminating complications related to stereoisomerism that often complicate pharmaceutical development. The planar nature of the pyrazine ring system ensures consistent geometric relationships between substituents, facilitating predictable molecular interactions and structure-activity relationship studies.

The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The pyrazine parent name indicates the six-membered ring containing nitrogen atoms at positions 1 and 4, while the numerical prefixes specify the exact positions of substituents. The use of "N-" notation clarifies that the methoxypropyl group is attached to the amino nitrogen rather than to the ring carbons, preventing ambiguity in structural interpretation.

The Chemical Abstracts Service registration number 1249582-79-3 provides unique identification for this compound within chemical databases and regulatory frameworks. This standardized identification system facilitates communication between researchers, regulatory agencies, and commercial suppliers while ensuring accurate tracking of safety data, analytical methods, and research publications related to the compound.

Properties

IUPAC Name |

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-13-6-2-3-11-8-7(9)10-4-5-12-8/h4-5H,2-3,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSITXLDNHOQMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation generally follows a two-step approach:

- Step 1: Preparation of 3-chloropyrazin-2-amine or a closely related intermediate.

- Step 2: N-alkylation of the amino group with a 3-methoxypropyl moiety.

Preparation of 3-Chloropyrazin-2-amine

The starting material, 3-chloropyrazin-2-amine, is commercially available or can be synthesized via chlorination of pyrazin-2-amine derivatives.

One documented method involves reaction of 3-chloropyrazin-2-ylamine with chloroacetone under sealed tube conditions at 90 °C for 16 hours in the absence of light to yield intermediates useful for further modification. This reaction proceeds with a yield of approximately 68%, producing a white solid intermediate that can be purified by precipitation and solvent extraction techniques (e.g., washing with ether, extraction with dichloromethane).

| Parameter | Details |

|---|---|

| Starting material | 3-chloropyrazin-2-ylamine (48.7 g, 375.8 mmol) |

| Reagent | Chloroacetone (120 ml, 1504.5 mmol) |

| Temperature | 90 °C |

| Time | 16 hours |

| Atmosphere | Sealed tube, protected from light |

| Work-up | Cooling, addition of Et2O, filtration, washing, extraction with DCM, drying over Na2SO4 |

| Yield | 68% |

| Product | Intermediate 4 (white solid) |

| Melting point | 133.5–138.6 °C |

N-Alkylation to Form 3-Chloro-N-(3-methoxypropyl)pyrazin-2-amine

The key step for introducing the 3-methoxypropyl group onto the amino nitrogen involves alkylation reactions, typically using alkyl halides such as 3-methoxypropyl chloride or bromide under basic or neutral conditions.

While specific data on the direct alkylation of 3-chloropyrazin-2-amine with 3-methoxypropyl halides are limited in the provided sources, analogous methods from the literature suggest:

- Use of a base (e.g., sodium carbonate or sodium hydroxide) to deprotonate the amino group.

- Reaction in an inert solvent such as dichloromethane or methanol.

- Controlled temperature (room temperature to reflux) to optimize yield and minimize side reactions.

- Purification by extraction and chromatography.

Alternative Synthetic Approaches and Reaction Optimization

Microwave-assisted solvent-free synthesis: For related pyridine and pyrazine derivatives, microwave-assisted solvent-free methods on silica supports have demonstrated significant advantages, including shorter reaction times (up to 15 times faster), higher yields, and elimination of volatile organic solvents. This approach could be adapted for the alkylation step of 3-chloropyrazin-2-amine with 3-methoxypropyl derivatives.

Use of chlorinating agents: Chlorination of pyrazinone intermediates using agents such as POCl3 or PCl5 at reflux (~115 °C) is a common step in preparing chloropyrazine intermediates, as seen in related pyridine chemistry.

Reaction Conditions and Yields Summary Table

Research Findings and Practical Notes

The reaction of 3-chloropyrazin-2-ylamine with chloroacetone proceeds efficiently under sealed tube conditions at 90 °C, yielding intermediates suitable for further functionalization without the need for extensive purification.

Alkylation reactions to introduce alkoxypropyl groups generally require careful control of reaction parameters to avoid over-alkylation or decomposition of the pyrazine ring.

Microwave-assisted methods show promise for improving reaction efficiency and sustainability but require validation for this specific compound.

The use of strong chlorinating agents is effective for preparing chloro-substituted pyrazine intermediates but must be carefully controlled to prevent side reactions.

Chemical Reactions Analysis

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its pharmacological properties, particularly as a potential inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are crucial in various cellular processes, including metabolism, growth, and survival. Inhibition of these kinases can have therapeutic implications for diseases such as cancer and autoimmune disorders .

Anti-inflammatory and Immunomodulatory Effects

Research indicates that derivatives of pyrazine compounds, including 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine, exhibit anti-inflammatory properties. These compounds may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and asthma . The ability to modulate immune responses positions this compound as a candidate for further exploration in immunotherapy.

Neuroprotective Effects

Recent studies suggest that pyrazine derivatives may possess neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve the modulation of neuroinflammation and oxidative stress pathways .

Case Study 1: Inhibition of PI3K Pathway

A study exploring the inhibition of the PI3K pathway demonstrated that this compound showed significant inhibitory activity against specific isoforms of PI3K. This inhibition was associated with reduced cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation, the administration of this compound resulted in a marked decrease in inflammatory markers. This study highlights the compound's potential as an anti-inflammatory agent and its applicability in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- The 3-methoxypropyl group in the target compound increases molecular weight and polarity compared to simpler analogs like 3-chloro-5-methylpyrazin-2-amine, likely improving aqueous solubility .

- N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine () has a branched isopropyl group, which may reduce steric hindrance compared to the linear methoxypropyl chain.

Target Compound:

- Likely synthesized via nucleophilic substitution of 3-chloropyrazin-2-amine with 3-methoxypropyl bromide or through reductive amination of a ketone precursor.

- Applications: Pharmaceutical intermediate (hypothesized based on analogs like 3-chloro-5-methylpyrazin-2-amine, which is used in drug synthesis ).

Analogs:

- N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine (): Synthesized via alkylation of 3-chloropyrazin-2-amine with isopropyl halides. Used in coordination chemistry or as a ligand due to its amine functionality.

- 3-Chloro-5-methylpyrazin-2-amine (): Produced via direct methylation of pyrazine precursors. A key intermediate in antifungal and antiviral agents.

Structural and Electronic Comparisons

- Chlorine Position : All analogs retain chlorine at position 3, critical for electronic effects (e.g., electron-withdrawing) and binding to biological targets.

- Amine Substituents: Methoxypropyl: Introduces ether oxygen, enhancing solubility and forming hydrogen bonds (e.g., with enzymes or receptors) . Isopropyl (): Increases lipophilicity (logP ~1.14), favoring membrane permeability .

Crystallographic and Stability Data

- 3-Chloro-N-(4-methoxyphenyl)propanamide (): Exhibits hydrogen-bonded chains (N–H···O and C–H···O interactions), stabilizing its crystal lattice. The target compound may adopt similar packing motifs due to its amine and ether groups.

- Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) nickel(II) (): Demonstrates square planar coordination, suggesting pyrazine analogs could act as ligands in metal complexes.

Biological Activity

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrazine ring substituted with a chlorine atom and a methoxypropyl group. The synthesis of this compound typically involves reactions that modify the pyrazine core, often utilizing selective chlorination and amination techniques. For example, the selective substitution of chloro groups in pyrazine derivatives has been documented, allowing for the formation of various functionalized products .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been investigated for its potential as an enzyme inhibitor or receptor modulator . The mechanism may involve:

- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their activity, which is crucial in various metabolic pathways.

- Receptor Modulation : Acting as an agonist or antagonist at specific receptors can influence signaling pathways related to disease processes.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory effects. Notably, studies have shown that derivatives of pyrazine can inhibit the growth of pathogenic bacteria such as Mycobacterium tuberculosis .

Table 1: Biological Activities of Related Pyrazine Derivatives

Case Studies

- Antimycobacterial Activity : In a study examining the antimycobacterial properties of pyrazine derivatives, this compound was highlighted for its ability to inhibit M. tuberculosis growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be in the low micromolar range, indicating strong activity .

- Kinase Inhibition : Another investigation focused on the compound's effects on various kinases, particularly CYP3A4. It demonstrated selective inhibition, suggesting potential applications in treating diseases where this enzyme plays a critical role .

Structure–Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by structural modifications. Research indicates that electron-withdrawing or -donating groups on the pyrazine ring significantly affect its activity profile. For instance, substituents at specific positions can enhance enzyme inhibition or receptor modulation capabilities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig coupling, leveraging pyrazine chloride derivatives and 3-methoxypropylamine. Optimization involves controlling reaction temperature (e.g., 80–100°C for amination), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for coupling). Purity can be enhanced via column chromatography or recrystallization, as demonstrated in analogous syntheses of pyrazin-2-amine derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxypropyl and chloro group positions).

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm).

- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement definitively, as shown in nickel complexes of structurally related pyrazine amides .

Q. How can preliminary biological screening assays be designed to evaluate this compound’s antibacterial potential?

- Answer : Use enzyme inhibition assays (e.g., MurA, a bacterial cell wall synthesis enzyme) to assess activity. Minimum inhibitory concentration (MIC) tests against Gram-positive/-negative strains (e.g., S. aureus, E. coli) with controls like ciprofloxacin. Molecular docking against MurA (PDB: 1UAE) can predict binding modes, as done for pyrazine-based inhibitors .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazin-2-amine derivatives?

- Answer :

- Assay validation : Cross-check results using orthogonal methods (e.g., enzymatic vs. whole-cell assays).

- Purity analysis : Use HPLC-MS to rule out impurities affecting activity .

- SAR studies : Compare substituent effects (e.g., methoxypropyl vs. methyl groups) on potency, as seen in kinase inhibitor optimizations .

Q. How can computational modeling guide the optimization of this compound for enhanced target binding?

- Answer :

- Molecular docking : Predict interactions with targets (e.g., SHP2 or ATR kinases) using AutoDock or Schrödinger.

- MD simulations : Assess binding stability over time (e.g., 50–100 ns trajectories).

- Free-energy calculations : Compute ΔG binding using MM/GBSA, as applied in the design of VX-970 (M6620), a pyrazin-2-amine kinase inhibitor .

Q. How does the 3-methoxypropyl substituent influence physicochemical properties and pharmacokinetics?

- Answer :

- Solubility : The ether oxygen enhances water solubility via hydrogen bonding.

- Lipophilicity (logP) : The methoxypropyl group balances hydrophobicity, improving membrane permeability.

- Metabolic stability : The substituent’s steric bulk may reduce CYP450-mediated oxidation, as observed in optimized ATR inhibitors .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Answer :

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts upon ligand binding.

- CRISPR/Cas9 knockouts : Eliminate suspected targets (e.g., SHP2) to assess activity loss.

- Transcriptomics/proteomics : Identify downstream pathways affected, as demonstrated in studies of kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.